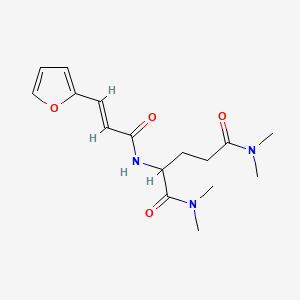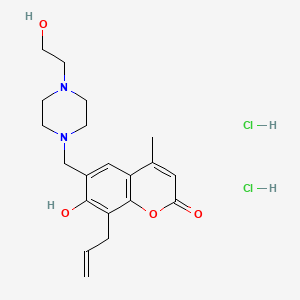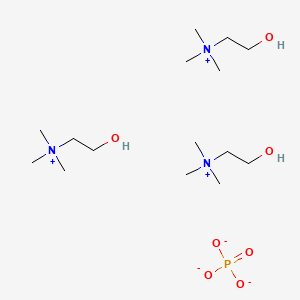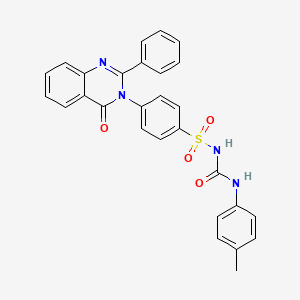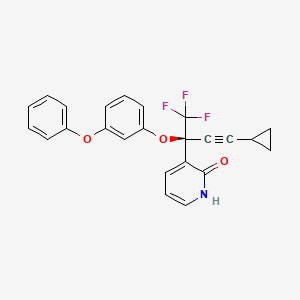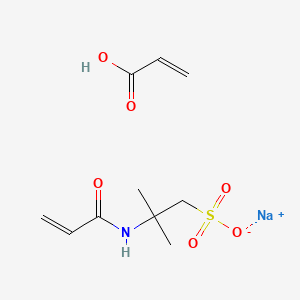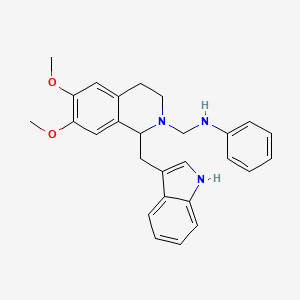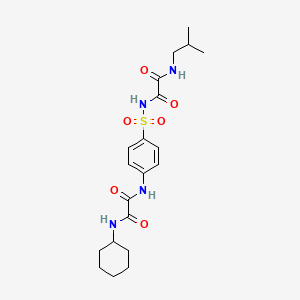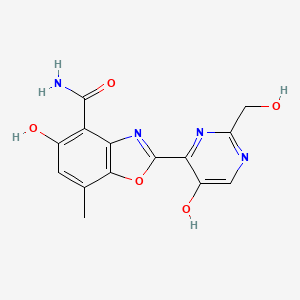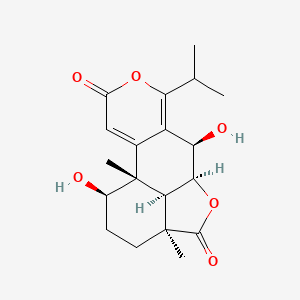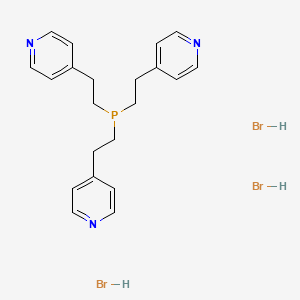
Pyridine, 4,4',4''-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピリジン, 4,4’,4’'-(ホスフィニリジントリ-2,1-エタンジイル)トリス-, トリヒドロブロミド: は、ホスフィニリジントリ-2,1-エタンジイル基を有するピリジン環構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件: ピリジン, 4,4’,4’'-(ホスフィニリジントリ-2,1-エタンジイル)トリス-, トリヒドロブロミドの合成は、一般的に、制御された条件下でピリジン誘導体とホスフィニリジントリ-2,1-エタンジイル基を反応させることにより行われます。このプロセスには、以下の手順が含まれる場合があります。
ホスフィニリジントリ-2,1-エタンジイル中間体の形成: これは、特定の条件下で適切な前駆体を反応させて中間体を形成することを伴います。
ピリジンとのカップリング: 次に、中間体をピリジン環とカップリングして目的の化合物を形成します。
ヒドロブロミド形成: 最終段階では、臭化水素酸を加えてトリヒドロブロミド塩を形成します。
工業的製造方法: この化合物の工業的製造には、収率と純度が高くなるように最適化された反応条件を使用した大規模合成が含まれる場合があります。このプロセスには、連続フローリアクターや高度な精製技術が含まれており、目的の製品品質を実現できます。
化学反応の分析
反応の種類:
酸化: この化合物は酸化反応を起こし、酸化された誘導体を形成します。
還元: 還元反応により、この化合物は化学的性質の異なる還元形態に変換されます。
置換: この化合物は、官能基が他の基に置換される置換反応に参加できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
置換: 目的の置換に応じて、さまざまな求核剤または求電子剤。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってピリジンN-オキシドが得られるのに対し、還元によって電子特性が変化したピリジン誘導体が得られます。
科学的研究の応用
化学: この化合物は、有機合成における構成要素として、および配位化学におけるリガンドとして使用されます。
医学: この化合物は、薬理学的特性と潜在的な治療用途について調査されています。
産業: 工業分野では、高度な材料の開発に使用され、さまざまな化学プロセスで触媒として使用されます。
作用機序
ピリジン, 4,4’,4’'-(ホスフィニリジントリ-2,1-エタンジイル)トリス-, トリヒドロブロミドの作用機序は、酵素や受容体などの分子標的との相互作用に関与しています。この化合物は、これらの標的の特定の部位に結合して、その活性を調節し、さまざまな生化学的効果をもたらす可能性があります。関与する経路には、シグナル伝達、遺伝子発現、代謝調節が含まれます。
類似化合物の比較
類似化合物:
- 2,4,6-トリス(4-ピリジル)ピリジン
- 4,4’,4’'-(ベンゼン-1,3,5-トリイルトリス(エチン-2,1-ジイル))トリス(1-メチルピリジン-1-イウム)ヨウ化物
独自性: ピリジン, 4,4’,4’'-(ホスフィニリジントリ-2,1-エタンジイル)トリス-, トリヒドロブロミドは、独特のホスフィニリジントリ-2,1-エタンジイル基のために独特であり、これにより、明確な化学的特性と反応性が付与されます。これは、研究と産業における特殊な用途に役立ちます。
類似化合物との比較
- 2,4,6-tris(4-pyridyl)pyridine
- 4,4’,4’'-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide
Uniqueness: Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide is unique due to its specific phosphinylidynetri-2,1-ethanediyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
172421-39-5 |
|---|---|
分子式 |
C21H27Br3N3P |
分子量 |
592.1 g/mol |
IUPAC名 |
tris(2-pyridin-4-ylethyl)phosphane;trihydrobromide |
InChI |
InChI=1S/C21H24N3P.3BrH/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21;;;/h1-6,10-15H,7-9,16-18H2;3*1H |
InChIキー |
GEXNDOXWTAJOSS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3.Br.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


